5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride is an organic compound with significant relevance in pharmaceutical and chemical research. It is classified under the category of aminobenzoic acids, which are benzoic acid derivatives containing an amino group attached to the benzene ring. The compound's molecular formula is , and it has a molecular weight of approximately 203.62 g/mol. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water, which is crucial for various applications in medicinal chemistry and biochemistry.
5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride belongs to the following classifications:
The synthesis of 5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride can be achieved through various chemical reactions involving benzoic acid derivatives. One common method involves the reaction of 2-hydroxybenzoic acid with formaldehyde in the presence of an amine source, typically under acidic conditions to facilitate the formation of the aminomethyl group.
The molecular structure of 5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride features a benzene ring substituted with a hydroxyl group and an aminomethyl group at the 5-position. The presence of chlorine indicates that it is in its hydrochloride form.
The compound's structural formula can be represented as follows:
This representation highlights the functional groups present in the compound.
5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as temperature control, catalysts, or solvents to achieve optimal yields and selectivity.
5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride exhibits biological activity primarily through its interaction with biological receptors or enzymes. Its mechanism of action may involve:
5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride has several scientific uses:
The discovery of 5-(aminomethyl)-2-hydroxybenzoic acid hydrochloride emerged from systematic efforts to modify salicylic acid derivatives for enhanced bioactivity. Salicylic acid (2-hydroxybenzoic acid) and its acetylated form (aspirin) represent foundational non-steroidal anti-inflammatory drugs (NSAIDs) with centuries of medicinal use [1]. During the late 20th century, medicinal chemists began exploring aminoalkyl substitutions on the salicylate ring to modulate physicochemical properties and target engagement. The introduction of an aminomethyl group at the C5 position created a bifunctional scaffold combining the metal-chelating capacity of ortho-hydroxybenzoic acid with the hydrogen-bonding and cationic properties of a primary amine. This structural innovation coincided with growing interest in multi-target-directed ligands (MTDLs) for complex diseases, positioning this hydrochloride salt as a versatile building block for rational drug design [7] [8].
5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride (C₈H₁₀ClNO₃; MW 203.62 g/mol) exhibits distinctive structural features that differentiate it from simpler hydroxybenzoic acids [2] :
Table 1: Structural Comparison of Key Hydroxybenzoic Acid Derivatives
Compound | Substituents | Key Functional Groups | Pharmacological Implications |
---|---|---|---|
Salicylic acid | 2-OH | Carboxylic acid, phenolic OH | COX inhibition, anti-inflammatory |
Protocatechuic acid | 3,4-diOH | Catechol, carboxylic acid | Antioxidant, Nrf2 activation [1] |
Gentisic acid | 2,5-diOH | Chelating sites | Anti-inflammatory metabolite |
5-(Aminomethyl)-2-hydroxybenzoic acid | 2-OH, 5-CH₂NH₂·HCl | Carboxylic acid, phenol, protonated amine | Metal chelation, ionic interactions, bifunctional activity |
The molecule possesses three potential coordination sites: the carboxylic acid oxygen, phenolic oxygen, and protonated amine. This arrangement enables versatile metal-chelating capabilities critical for targeting metalloenzymes. The hydrochloride salt enhances water solubility compared to the free base, improving bioavailability. The ortho-positioning of the carboxyl and hydroxyl groups facilitates intramolecular hydrogen bonding, potentially influencing conformational stability and membrane permeability [10].
This scaffold serves as a molecular platform for developing therapeutics through three primary strategies:
Pharmacophore Hybridization: Combining its structure with known bioactive motifs. The hydrogen sulfide-releasing derivative ATB-429 (5-amino-2-hydroxybenzoic acid 4-(5-thioxo-5H-[1,2]dithiol-3yl)-phenyl ester) demonstrated significant antinociceptive effects in gastrointestinal inflammation models by leveraging H₂S-mediated Kₐₜₚ channel activation [5]. This exemplifies how the scaffold can be modified to incorporate gasotransmitter-donating groups.
Bioisosteric Optimization: Replacing the aminomethyl group with bulkier substituents enhances target selectivity. Research on 5-acetamido-2-hydroxybenzoic acid derivatives revealed that benzyl substitution (compound PS3) increased cyclooxygenase-2 (COX-2) selectivity and analgesic potency by 75% compared to unmodified analogs in acetic acid-induced writhing tests [7]. Molecular docking confirmed improved binding affinity through hydrophobic pocket interactions.
Multi-Target-Directed Ligand (MTDL) Development: The scaffold has been incorporated into mitochondriotropic antioxidants like AntiOxBEN1 where it links antioxidant catechol groups to triphenylphosphonium cations. These compounds accumulate in mitochondria, combat oxidative stress, and simultaneously inhibit butyrylcholinesterase (BChE) (IC₅₀ = 85 nM), making them promising candidates for Alzheimer's disease [8].
Table 2: Therapeutic Derivatives Developed from 5-(Aminomethyl)-2-Hydroxybenzoic Acid Scaffold
Derivative | Structural Modification | Primary Therapeutic Action | Key Finding |
---|---|---|---|
ATB-429 | Ester-linked dithiolethione | H₂S-mediated antinociception | Inhibited colorectal distension hypersensitivity (IC₅₀ ~8 μM for IN-LEDGF/p75 interaction) [5] |
PS3 (benzyl derivative) | N-benzylacetamide at C5 | COX-2 inhibition | 75% reduction in writhing response at 20 mg/kg [7] |
AntiOxBEN1 | Catechol-TPP⁺ conjugate | Mitochondrial antioxidant/BChE inhibitor | BChE IC₅₀ = 85 nM; reduced Aβ cytotoxicity [8] |
SIRT5 inhibitor 43 | Thiourea-functionalized | SIRT5 inhibition | 10-fold potency increase vs. lead (IC₅₀ ~2.5 μM) [9] |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: